The Chemical Landscape of N-Oleoyl Valine: A Technical Guide for Researchers
The Chemical Landscape of N-Oleoyl Valine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological significance of N-Oleoyl valine, a key endogenous N-acyl amine. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data, experimental protocols, and visualization of its metabolic context.
Chemical Structure and Identification
N-Oleoyl valine is a lipid molecule composed of oleic acid, an unsaturated fatty acid, and the amino acid valine, linked by an amide bond. Its precise chemical identity is established through various nomenclature and registry systems.
| Identifier | Value | Source |
| IUPAC Name | (2S)-3-methyl-2-[[(9Z)-octadec-9-enoyl]amino]butanoic acid | --INVALID-LINK-- |
| SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)N--INVALID-LINK--C(=O)O | --INVALID-LINK-- |
| InChI Key | LRQPUGFHAACUMH-GJCOWUBNSA-N | --INVALID-LINK-- |
| Molecular Formula | C23H43NO3 | --INVALID-LINK-- |
| Molecular Weight | 381.6 g/mol | --INVALID-LINK-- |
| CAS Number | 60374-41-6 | --INVALID-LINK-- |
Synthesis and Characterization
The synthesis of N-Oleoyl valine can be achieved through several established methods for N-acyl amino acid production. A common and effective approach is the Schotten-Baumann reaction.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol is a generalized procedure adaptable for the synthesis of N-Oleoyl valine.
Materials:
-
L-Valine
-
Oleoyl (B10858665) chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)
-
Petroleum ether or hexane (B92381) for washing
-
Glass reaction vessel
-
Stirring apparatus
-
pH meter or pH indicator strips
-
Filtration apparatus
Procedure:
-
Preparation of Amino Acid Solution: Dissolve L-valine in an aqueous solution of sodium hydroxide. The stoichiometry should be adjusted to have a molar excess of the amino acid. A mixed solvent system, such as acetone and water, can be employed to improve solubility.[1]
-
Acylation: Cool the amino acid solution in an ice bath. While stirring vigorously, slowly add oleoyl chloride to the reaction mixture. Concurrently, add a solution of sodium hydroxide to maintain an alkaline pH (typically between 10 and 12).[1] The reaction is exothermic and should be controlled to prevent side reactions.
-
Reaction Monitoring: Continue stirring the reaction mixture for 1-2 hours at room temperature after the addition of oleoyl chloride is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification and Precipitation: After the reaction is complete, cool the mixture in an ice bath and acidify it with hydrochloric acid or sulfuric acid to a pH of approximately 1-2. This will protonate the carboxylic acid group of N-Oleoyl valine, causing it to precipitate out of the solution.[1]
-
Isolation and Purification: Collect the precipitated N-Oleoyl valine by filtration. Wash the solid product with cold water to remove any inorganic salts. Further purification can be achieved by washing with a non-polar solvent like petroleum ether or hexane to remove any unreacted oleoyl chloride or oleic acid.[1]
-
Drying: Dry the purified product under vacuum to obtain N-Oleoyl valine as a solid.
Characterization
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A robust method for the quantification of N-acyl amino acids from biological matrices.[2] A similar protocol to that developed for N-oleoyl glycine (B1666218) and N-oleoyl alanine (B10760859) can be adapted for N-Oleoyl valine.[2]
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is commonly employed. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for N-Oleoyl valine and an appropriate internal standard.[2]
Biological Significance and Signaling Pathways
N-Oleoyl valine is an endogenous lipid signaling molecule with recognized biological activities, primarily as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and as a modulator of mitochondrial function.
TRPV3 Antagonism
TRPV3 is a non-selective cation channel involved in thermosensation, pain perception, and skin physiology.[4] N-Oleoyl valine has been identified as an antagonist of this channel.[5]
Experimental Protocol: In Vitro TRPV3 Antagonist Assay
This is a generalized protocol for screening TRPV3 antagonists using a calcium influx assay in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing human TRPV3 (hTRPV3)
-
Cell culture medium and supplements
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
TRPV3 agonist (e.g., 2-APB, carvacrol)
-
Test compound (N-Oleoyl valine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Culture and Plating: Culture hTRPV3-expressing HEK293 cells under standard conditions. Seed the cells into 96-well or 384-well black-walled, clear-bottom assay plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a solution of Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add the test compound (N-Oleoyl valine) at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the assay plate in the FLIPR instrument. Initiate fluorescence reading and, after establishing a baseline, add a pre-determined concentration of the TRPV3 agonist to all wells.
-
Data Analysis: Monitor the change in fluorescence intensity over time. The inhibitory effect of N-Oleoyl valine is determined by the reduction in the agonist-induced calcium influx. Calculate IC50 values to quantify the potency of the antagonist.
Mitochondrial Uncoupling
N-acyl amines, including N-Oleoyl valine, have been shown to promote mitochondrial uncoupling, a process that dissipates the proton gradient across the inner mitochondrial membrane, leading to increased respiration and heat production.[5]
Experimental Protocol: Measurement of Mitochondrial Respiration
This protocol outlines a method to assess the effect of N-Oleoyl valine on mitochondrial respiration using high-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k).
Materials:
-
Isolated mitochondria or intact cells
-
Respiration buffer (e.g., MiR05)
-
Substrates for complex I (e.g., pyruvate, glutamate, malate) and complex II (e.g., succinate)
-
ADP
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP or CCCP (chemical uncouplers, as positive controls)
-
Rotenone (B1679576) (complex I inhibitor)
-
Antimycin A (complex III inhibitor)
-
N-Oleoyl valine
Procedure:
-
Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions.
-
Sample Preparation: Add isolated mitochondria or intact cells to the chambers of the respirometer containing the appropriate respiration buffer.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Establish a baseline respiration rate (LEAK state) with substrates for either complex I or complex II.
-
Add ADP to measure the coupled respiration rate (OXPHOS state).
-
Add oligomycin to inhibit ATP synthase and determine the uncoupled respiration rate (LEAK state).
-
Titrate N-Oleoyl valine in a stepwise manner to observe its effect on the respiration rate. An increase in respiration after oligomycin addition indicates an uncoupling effect.
-
As a positive control, perform a titration with a known chemical uncoupler like FCCP to determine the maximum capacity of the electron transport system (ETS).
-
Finally, add rotenone and antimycin A to inhibit the electron transport system and measure the residual oxygen consumption.
-
-
Data Analysis: Analyze the oxygen consumption rates at each step of the titration to determine the effect of N-Oleoyl valine on different respiratory states.
Signaling and Metabolic Workflow
The biosynthesis and degradation of N-acyl amino acids are part of a complex network of lipid metabolism. The following diagram illustrates a generalized workflow for the synthesis and potential signaling actions of N-Oleoyl valine.
Caption: Biosynthesis and cellular actions of N-Oleoyl valine.
This guide provides a foundational understanding of N-Oleoyl valine for researchers. The provided protocols are adaptable and should be optimized for specific experimental conditions. Further investigation into the specific enzymes responsible for its synthesis and its precise mechanisms of action will continue to illuminate the role of this important lipid molecule in physiology and disease.
References
- 1. US3758525A - Process for preparing n-higher aliphatic acyl acidic amino acids - Google Patents [patents.google.com]
- 2. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What are TRPV3 antagonists and how do they work? [synapse.patsnap.com]
- 5. Setting up N-acyl amino acid synthesis reaction under wet-dry cycles using GMO and an amino acid [bio-protocol.org]
